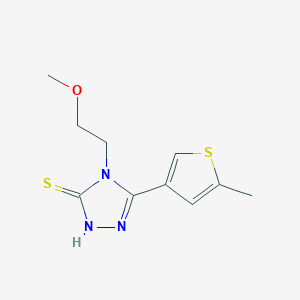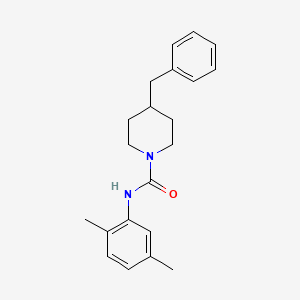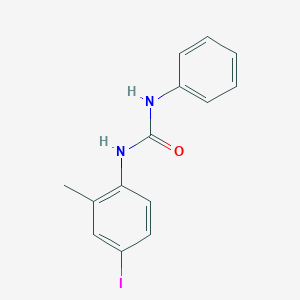
4-(2-methoxyethyl)-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-methoxyethyl)-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a thiol-containing triazole derivative, which makes it a promising candidate for various biological studies. In
作用机制
The mechanism of action of 4-(2-methoxyethyl)-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, it has been suggested that the compound exerts its biological activities through the modulation of various signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. Additionally, it has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2-methoxyethyl)-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol have been extensively studied. This compound has been reported to exhibit potent antioxidant and anti-inflammatory activities, which may be attributed to its ability to scavenge reactive oxygen species (ROS) and inhibit the production of pro-inflammatory cytokines. Additionally, it has been shown to possess anticancer and antimicrobial properties, indicating its potential use in cancer and infectious disease research.
实验室实验的优点和局限性
One of the main advantages of 4-(2-methoxyethyl)-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol is its ease of synthesis. This compound can be synthesized in good to excellent yields using a simple synthetic route, making it readily available for scientific research. Additionally, its potent biological activities make it a promising candidate for various biological studies.
However, there are also some limitations associated with the use of this compound in lab experiments. One of the main limitations is its potential toxicity, which may limit its use in certain biological assays. Additionally, its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
未来方向
There are several future directions for the research of 4-(2-methoxyethyl)-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol. One potential direction is the investigation of its potential as a therapeutic agent for various diseases, including cancer and infectious diseases. Additionally, further research is needed to fully understand its mechanism of action and to identify potential molecular targets. Another direction is the development of novel derivatives with improved biological activities and reduced toxicity.
Conclusion:
In conclusion, 4-(2-methoxyethyl)-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol is a promising compound with potent antioxidant, anti-inflammatory, anticancer, and antimicrobial activities. Its ease of synthesis and unique structure make it a promising candidate for various scientific research applications. However, further research is needed to fully understand its mechanism of action and to identify its potential as a therapeutic agent.
合成方法
The synthesis of 4-(2-methoxyethyl)-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol involves the reaction of 5-methyl-3-thiophenecarboxaldehyde with 2-methoxyethylamine and sodium azide, followed by the reduction of the resulting azide with hydrogen sulfide. This synthetic route has been reported to yield the desired compound in good to excellent yields.
科学研究应用
The unique structure of 4-(2-methoxyethyl)-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole-3-thiol makes it a promising candidate for various scientific research applications. This compound has been reported to exhibit potent antioxidant and anti-inflammatory activities, making it a potential therapeutic agent for various diseases. Additionally, it has been shown to possess anticancer and antimicrobial properties, indicating its potential use in cancer and infectious disease research.
属性
IUPAC Name |
4-(2-methoxyethyl)-3-(5-methylthiophen-3-yl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS2/c1-7-5-8(6-16-7)9-11-12-10(15)13(9)3-4-14-2/h5-6H,3-4H2,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVAIRYXTDTARR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C2=NNC(=S)N2CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B6053804.png)
![2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}acetamide](/img/structure/B6053807.png)

![2-(1-benzyl-3-oxo-2-piperazinyl)-N-[3-(3,4-dihydro-1(2H)-quinolinyl)propyl]acetamide](/img/structure/B6053822.png)
![3-(4-chlorophenyl)-2-(methoxymethyl)-7-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6053834.png)
![2-(2-bromophenyl)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-oxazol-5(4H)-one](/img/structure/B6053850.png)
![5-[(4-benzyl-1-piperidinyl)carbonyl]-1-cycloheptyl-2-piperidinone](/img/structure/B6053855.png)
![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-[1-methyl-2-(2-pyrazinyl)ethyl]acetamide](/img/structure/B6053863.png)
![5-[3-(4-methoxy-2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone](/img/structure/B6053869.png)

![2-[4-(2,4-difluorobenzoyl)-2-morpholinyl]-N,N-dimethylethanamine](/img/structure/B6053881.png)

![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-1-naphthylacetamide](/img/structure/B6053906.png)
![5-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-2-(2-phenylethyl)-1,3-benzoxazole](/img/structure/B6053910.png)